(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone
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Description
(2-Amino-1-(4-(4-fluorophenyl)thiazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C25H18FN3O2S and its molecular weight is 443.5. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an indole and a thiazole moiety. Indole derivatives are known to bind with high affinity to multiple receptors , and thiazole derivatives have been found to have diverse biological activities .
Mode of action
Indole derivatives are known to interact with their targets leading to a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Indole derivatives are known to affect a variety of pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The lipinski rule, which predicts good absorption or permeation, is followed by similar indole derivatives .
Result of action
Similar indole derivatives have shown significant anti-hiv activity .
Properties
IUPAC Name |
[2-amino-1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]indolizin-3-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18FN3O2S/c1-31-18-11-7-16(8-12-18)24(30)23-22(27)21(20-4-2-3-13-29(20)23)25-28-19(14-32-25)15-5-9-17(26)10-6-15/h2-14H,27H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPVFGBVRXJYEOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C4=NC(=CS4)C5=CC=C(C=C5)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.